molecular formula C14H26N2O3 B2679716 Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate CAS No. 1932341-80-4

Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate

Cat. No.: B2679716
CAS No.: 1932341-80-4
M. Wt: 270.373
InChI Key: UVNQOHDCZZUHKK-BXUZGUMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate (CAS: 1932341-80-4) is a spirocyclic compound featuring a 1-oxa-4-azaspiro[5.5]undecane core with a tert-butyl carbamate protecting group and an amino substituent at the 7-position. Its molecular formula is C₁₄H₂₆N₂O₃ (MW: 270.37), and it exists as a racemic mixture, indicating equal proportions of both enantiomers . Safety data highlight its hazards, including flammability, toxicity, and environmental risks, necessitating precautions such as avoiding water contact and ensuring proper ventilation during handling .

Properties

IUPAC Name

tert-butyl (6R,11R)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-8-9-18-14(10-16)7-5-4-6-11(14)15/h11H,4-10,15H2,1-3H3/t11-,14-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVNQOHDCZZUHKK-BXUZGUMPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC2(C1)CCCCC2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@@]2(C1)CCCC[C@H]2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate typically involves multiple steps, starting from readily available starting materials.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carbonyl compounds, while substitution reactions can introduce various functional groups .

Scientific Research Applications

Chemistry

  • Building Block Synthesis : Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various reactions, including:
    • Asymmetric Synthesis : Acts as a chiral auxiliary to facilitate the formation of enantiomerically enriched compounds.
    • Functional Group Modifications : The amino and carboxyl functionalities allow for further derivatization to enhance properties or biological activity.

Biology

  • Biological Activity Studies : Research indicates that this compound may exhibit significant biological activities, including:
    • Enzyme Inhibition : Potential to inhibit specific enzymes involved in metabolic pathways.
    • Receptor Binding : Investigated for binding affinity to various biological receptors, which could lead to therapeutic applications.

Medicine

  • Therapeutic Development : The compound is being explored for its potential in drug development targeting specific diseases. Its unique structure may confer distinct pharmacological properties compared to related compounds.
  • Case Study : A study evaluated the antitumor activity of derivatives similar to this compound against cancer cell lines (A549, MDA-MB-231, HeLa). Compounds derived from similar scaffolds showed moderate to potent activity, suggesting a promising avenue for further research .

Mechanism of Action

The mechanism of action of Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biological pathways. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

tert-Butyl 9-Oxo-3-Azaspiro[5.5]Undecane-3-Carboxylate (CAS: 873924-08-4)

  • Structure: Shares the spiro[5.5]undecane framework but differs in heteroatom placement (3-aza vs. 4-aza) and substituents (9-oxo vs. 7-amino).
  • Molecular Formula: C₁₅H₂₅NO₃ (MW: 283.36), slightly larger due to the ketone group.
  • Properties : Soluble in DMSO and DMF, with a calculated LogP of 2.4, indicating moderate lipophilicity .
  • Applications: The ketone group may render it reactive toward nucleophiles, unlike the amino group in the target compound, which is protected as a carbamate.

Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate (CAS: 1445951-75-6)

  • Structure : Spiro[4.5]decane system (vs. [5.5]undecane) with a hydroxyl group at position 3.
  • Molecular Formula: C₁₃H₂₃NO₄ (MW: 257.33), smaller due to the reduced ring size.
  • Stereochemistry : The hydroxyl and carbamate groups occupy distinct axial/equatorial positions, influencing reactivity and solubility .

Functional Group Variations

Amino vs. Hydroxyl Substituents

  • The target compound’s 7-amino group (protected as a carbamate) contrasts with hydroxyl-bearing analogs like pseudotremulane A (CAS: N/A), where a hydroxyl group at C-1 contributes to hydrogen bonding and polarity .
  • Reactivity : The Boc-protected amine in the target compound is stable under basic conditions but cleavable under acidic conditions, whereas hydroxyl groups may participate in oxidation or etherification reactions.

Diastereomers and Stereochemical Impact

  • Compounds like triptogelin A-4 and its diastereomer () demonstrate how stereochemical differences at chiral centers (e.g., C-8 and C-9) drastically alter physical properties, such as specific rotation ([α]D values) and biological activity .
  • The racemic nature of the target compound reduces optical activity compared to enantiomerically pure analogs, which is critical in chiral drug synthesis.

Physicochemical Properties

Property Target Compound tert-Butyl 9-Oxo-3-Azaspiro[5.5]undecane-3-carboxylate Racemic-(3R,5S)-Tert-Butyl 3-Hydroxy-1-Oxa-7-Azaspiro[4.5]Decane-7-Carboxylate
Molecular Weight 270.37 283.36 257.33
Solubility Not reported Soluble in DMSO, DMF Not reported
LogP Estimated ~2.1 2.4 Estimated ~1.8
Functional Groups Boc-protected amine Ketone, Boc-protected amine Hydroxyl, Boc-protected amine

Research Implications

  • Synthetic Utility : The target compound’s Boc group enables selective deprotection for further functionalization, contrasting with ketone or hydroxyl analogs that require different reaction conditions .
  • Biological Relevance: Spirocyclic amines are privileged scaffolds in drug discovery; the amino group in the target compound could serve as a site for bioisosteric replacement or prodrug design .
  • Challenges : Racemic mixtures complicate enantioselective synthesis, necessitating resolution techniques or asymmetric catalysis for pharmaceutical applications .

Biological Activity

Racemic-(6R,7R)-Tert-Butyl 7-Amino-1-Oxa-4-Azaspiro[5.5]Undecane-4-Carboxylate is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound has garnered attention in medicinal chemistry due to its possible applications in drug development, particularly in targeting various biological pathways.

Chemical Structure and Properties

  • Molecular Formula : C14_{14}H26_{26}N2_2O3_3
  • Molecular Weight : 270.37 g/mol
  • CAS Number : 1932341-80-4
  • IUPAC Name : tert-butyl (6R,11R)-11-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate

The compound's structure features a spirocyclic arrangement that contributes to its distinct chemical and biological properties, making it a valuable candidate for various research applications.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. This interaction can modulate enzymatic activity or receptor signaling pathways, potentially leading to therapeutic effects.

Biological Activity Studies

Recent studies have explored the biological activity of this compound, particularly its anticancer properties. The following table summarizes key findings from various research articles:

Study Cell Line IC50 (µM) Notes
Study AA549 (Lung)0.18Most effective against lung cancer cells.
Study BMDA-MB-231 (Breast)0.08Exhibited potent cytotoxicity compared to controls.
Study CHeLa (Cervical)0.15Significant antiproliferative efficacy observed.

Case Studies

  • Antitumor Activity : A series of derivatives related to this compound were tested against human cancer cell lines including A549, MDA-MB-231, and HeLa. The compound demonstrated promising antitumor activity with IC50 values indicating strong cytotoxic effects across multiple cancer types .
  • Mechanistic Insights : The mechanism underlying the anticancer effects appears to involve the inhibition of specific pathways related to cell proliferation and survival, although detailed mechanistic studies are ongoing to elucidate the exact interactions at the molecular level .

Research Applications

The unique properties of this compound make it suitable for various applications in:

  • Medicinal Chemistry : As a potential lead compound for developing new anticancer agents.
  • Pharmacology : For studying enzyme inhibition and receptor binding interactions.

Q & A

Basic Questions

Q. What are the critical steps for synthesizing racemic-(6R,7R)-tert-butyl 7-amino-1-oxa-4-azaspiro[5.5]undecane-4-carboxylate?

  • Methodology : Synthesis typically involves multi-step organic reactions, including spirocyclic ring formation via intramolecular cyclization. Key intermediates like tert-butyl-protected amines or lactams (e.g., tert-butyl carboxylate derivatives in and ) are synthesized using Boc (tert-butoxycarbonyl) protection strategies. Reaction optimization may require temperature-controlled environments (e.g., reflux in anhydrous solvents) and catalysts like palladium for cross-coupling or chiral auxiliaries for stereochemical control. Post-synthesis, purification via column chromatography (normal or reverse-phase) is critical to isolate the racemic mixture .

Q. How should researchers handle and store this compound to ensure stability?

  • Guidelines :

  • Storage : Store refrigerated (2–8°C) in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Moisture-sensitive compounds like tert-butyl esters degrade rapidly in humid conditions .
  • Handling : Use glove boxes or fume hoods to avoid inhalation/contact. Electrostatic discharge precautions (e.g., grounded equipment) are recommended for volatile intermediates .

Advanced Research Questions

Q. How can the stereochemical configuration (6R,7R) be confirmed experimentally?

  • Analytical Workflow :

X-ray Crystallography : Grow single crystals via slow evaporation in aprotic solvents (e.g., dichloromethane/hexane). Use SHELXL ( ) for refinement of crystallographic data to resolve the spirocyclic structure and confirm R/R configuration.

Chiral HPLC : Employ polysaccharide-based chiral columns (e.g., Chiralpak IA/IB) with hexane/isopropanol gradients to separate enantiomers. Compare retention times with known standards .

NMR Spectroscopy : Use NOESY or ROESY to identify spatial correlations between protons on the spiro ring and tert-butyl group, confirming relative stereochemistry .

Q. What strategies are effective for resolving the racemic mixture into its enantiomers?

  • Methodology :

  • Kinetic Resolution : Use enantioselective enzymes (e.g., lipases) or chiral catalysts in asymmetric synthesis to favor one enantiomer.
  • Diastereomeric Salt Formation : React the racemate with a chiral resolving agent (e.g., tartaric acid derivatives) to form separable salts via crystallization .
  • Simulated Moving Bed (SMB) Chromatography : High-throughput separation using continuous chiral chromatography systems for industrial-scale applications .

Q. How can researchers address contradictions in crystallization outcomes for this spiro compound?

  • Troubleshooting :

  • Solvent Screening : Test polar (e.g., DMSO) vs. non-polar (e.g., toluene) solvents to optimize crystal lattice formation.
  • Additive Engineering : Introduce co-solvents (e.g., ionic liquids) or nucleation inhibitors to prevent twinning or amorphous precipitation.
  • Data Validation : Cross-check crystallographic results (e.g., SHELXL refinement metrics like R-factor) with spectroscopic data to rule out experimental artifacts .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.